

# An In-depth Technical Guide to 2-Hydroxynicotinaldehyde: Chemical Properties and Structure

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## Compound of Interest

Compound Name: **2-Hydroxynicotinaldehyde**

Cat. No.: **B1277654**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of **2-Hydroxynicotinaldehyde**. It includes key quantitative data, detailed experimental protocols, and visualizations to support advanced research and development applications.

## Core Chemical and Physical Properties

**2-Hydroxynicotinaldehyde** is a beige solid organic compound.<sup>[1]</sup> Its fundamental properties are summarized below, providing a baseline for its use in experimental settings.

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>5</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	123.11 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	36404-89-4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Beige solid, powder or crystals	<a href="#">[1]</a>
Melting Point	223 °C	<a href="#">[1]</a>
Boiling Point	50 °C (at unspecified pressure)	<a href="#">[1]</a>
Storage Temperature	2-8°C	
Synonyms	2-Hydroxy-pyridine-3-carbaldehyde, 2-oxo-1,2-dihydropyridine-3-carbaldehyde	<a href="#">[1]</a> <a href="#">[2]</a>

## Chemical Structure and Tautomerism

A critical feature of **2-Hydroxynicotinaldehyde** is its existence in a tautomeric equilibrium between the enol (2-hydroxypyridine) form and the keto (2-pyridone) form.[\[1\]](#)[\[2\]](#) This phenomenon, known as lactam-lactim tautomerism, involves the migration of a proton between the oxygen and nitrogen atoms of the pyridine ring.[\[4\]](#) The equilibrium between these two forms is often influenced by the solvent environment, with the more polar lactam form being favored in polar solvents.[\[5\]](#)[\[6\]](#) The presence of both forms is crucial for understanding its spectroscopic properties and reactivity.

**Figure 1:** Tautomeric equilibrium of **2-Hydroxynicotinaldehyde**.

## Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation of **2-Hydroxynicotinaldehyde**. The following data has been reported in DMSO-d6.

Spectroscopic Data	Values
<sup>1</sup> H NMR (300 MHz, DMSO-d6)	$\delta$ 12.37 (broad peak, 1H), 10.05 (d, $J$ = 0.7 Hz, 1H), 7.95 (ddd, $J$ = 7.1, 2.3 Hz, 1H), 7.80 (ddd, $J$ = 6.3, 2.3 Hz, 1H), 6.36 (ddd, $J$ = 7.1, 6.3, 0.7 Hz, 1H)[3]
<sup>13</sup> C NMR (75 MHz, DMSO-d6)	$\delta$ 189.0, 162.0, 143.4, 142.6, 124.2, 105.3[3]

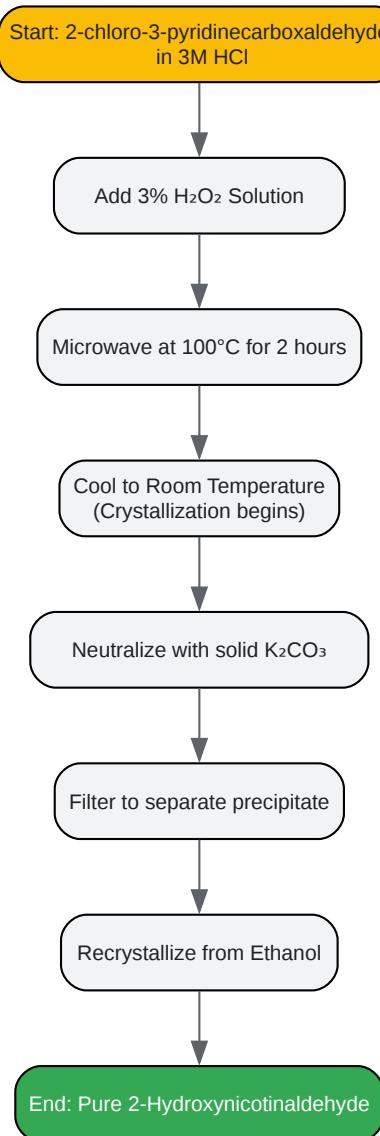
## Experimental Protocols

### Synthesis of 2-Hydroxynicotinaldehyde

A documented method for the synthesis of **2-Hydroxynicotinaldehyde** involves the hydrolysis of 2-chloro-3-pyridinecarboxaldehyde.[3]

#### Methodology:

- Suspend 2-chloro-3-pyridinecarboxaldehyde (2.00 mmol) in a 3 M aqueous hydrochloric acid solution (2 mL).
- Add four drops of a 3% hydrogen peroxide solution to the mixture.
- Place the mixture in a sealed vial and heat using microwave irradiation at 100 °C for 2 hours.
- After the reaction is complete, allow the mixture to cool to room temperature, at which point the product will begin to crystallize.
- Neutralize the suspension by adding solid potassium carbonate.
- Separate the resulting precipitate by filtration.
- Recrystallize the precipitate from a minimum volume of ethanol to yield pure **2-hydroxynicotinaldehyde**.[3]



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**Figure 2:** Workflow for the synthesis of **2-Hydroxynicotinaldehyde**.

## Spectroscopic Analysis Protocol

A general workflow for the spectroscopic characterization of synthesized **2-Hydroxynicotinaldehyde** is as follows.

### Methodology:

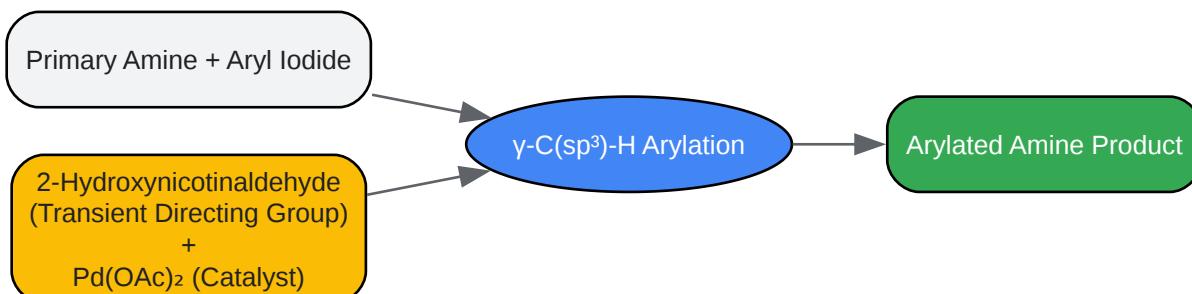
- **Sample Preparation:** Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g.,  $\text{DMSO-d}_6$  for NMR) or prepare a  $\text{KBr}$  pellet/Nujol mull for solid-

state IR spectroscopy.

- $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy: Acquire spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher). Process the data to identify chemical shifts ( $\delta$ ), coupling constants ( $J$ ), and integration values to confirm the molecular structure.
- Infrared (IR) Spectroscopy: Obtain the IR spectrum to identify characteristic functional group vibrations, such as the C=O stretch of the aldehyde and the pyridone form, and the O-H and N-H stretches.
- Data Analysis: Compare the acquired spectra with reference data to confirm the identity and purity of the compound.

## Reactivity and Applications

**2-Hydroxynicotinaldehyde** serves as a valuable reagent in organic synthesis. It has been notably used as a catalytic transient directing group in palladium(II)-catalyzed  $\gamma$ -C(sp<sup>3</sup>)-H arylation reactions.[3][7] In this role, it transiently binds to a primary amine substrate, directing the palladium catalyst to a specific C-H bond for functionalization with an aryl iodide.[7]



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**Figure 3:** Role of **2-Hydroxynicotinaldehyde** in C-H arylation.

## Safety and Handling

**2-Hydroxynicotinaldehyde** should be handled with care in a well-ventilated area, using appropriate personal protective equipment, including gloves and eye protection.[1] It is combustible and, in case of fire, may produce hazardous combustion gases such as carbon oxides and nitrogen oxides.[1] It is advised to avoid breathing dust and to wash hands

thoroughly after handling.[\[1\]](#) For detailed safety information, consult the Safety Data Sheet (SDS).

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